molecular formula C11H12ClN3 B1434363 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 1707399-44-7

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No. B1434363
M. Wt: 221.68 g/mol
InChI Key: NRDXLWPKUQARHM-UHFFFAOYSA-N
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Description

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a heterocyclic compound. It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN3/c11-10-9-7-3-1-2-4-8(7)13-14(9)6-5-12-10/h5-6H,1-4H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H12ClN3 and its molecular weight is 221.68 g/mol.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research on synthetic approaches to indazolyl derivatives has highlighted the versatility of these compounds in organic synthesis. For example, Isin et al. (2001) focused on creating indazolylpyridinium products under various conditions, showing the temperature and base effects on the reactions' outcomes, which provides insights into the chemical behavior and synthetic potential of indazole derivatives (Isin, de Jonge, & Castagnoli, 2001).

Heterocyclic Chemistry and Drug Design

The indazole nucleus is a core structure for many heterocyclic compounds with potential biological activities. For instance, Mosti, Menozzi, and Schenone (1984) discussed the synthesis of pyrano[2,3-e]indazole and 1,2-oxathiino[6,5-e]indazole derivatives, showcasing the indazole framework's utility in creating new heterocyclic systems (Mosti, Menozzi, & Schenone, 1984).

Catalysis and Ligand Design

Indazole derivatives also find applications in catalysis and ligand design, underlining their chemical diversity and functional adaptability. Bovens, Togni, and Venanzi (1993) described the use of an optically active pyrazolylmethane ligand derived from indazole for asymmetric allylic alkylation, demonstrating the role of indazole derivatives in asymmetric synthesis (Bovens, Togni, & Venanzi, 1993).

Novel Heterocyclic Systems

The indazole moiety is instrumental in developing new heterocyclic systems with unique properties. For example, Sirakanyan, Avetisyan, and Noravyan (2012) reported the synthesis of new tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines from indazole derivatives, further highlighting the scaffold's potential in creating novel heterocycles (Sirakanyan, Avetisyan, & Noravyan, 2012).

Safety And Hazards

A safety data sheet for this compound is available , but it doesn’t provide specific details on the safety and hazards.

properties

IUPAC Name

1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-2-3-9-8(6-7)10-11(12)13-4-5-15(10)14-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDXLWPKUQARHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN3C=CN=C(C3=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 2
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 3
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 4
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 5
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 6
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

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